molecular formula C16H21N3O B2612976 2-(azetidine-1-carbonyl)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enenitrile CAS No. 1798406-64-0

2-(azetidine-1-carbonyl)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enenitrile

Cat. No.: B2612976
CAS No.: 1798406-64-0
M. Wt: 271.364
InChI Key: HSUKBXJGQYFYCA-UHFFFAOYSA-N
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Description

2-(azetidine-1-carbonyl)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Ring Expansion

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines to Pyrrolidines : A study demonstrates the stereospecific rearrangement of 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process, possibly via an intermediate bicyclic aziridinium ion, allows for the stereospecific incorporation of nucleophiles at C-3 of produced pyrrolidines (Durrat et al., 2008).

Cobalt Carbonyl Catalyzed Carbonylation of Azetidines : This research outlines a novel synthesis of pyrrolidinones via cobalt carbonyl catalyzed carbonylation of azetidines, showcasing a new ring-expansion-carbonylation reaction of 2-vinylazetidines to tetrahydroazepinones (Roberto & Alper, 1989).

Functionalization and Catalysis

Palladium Catalyzed C–H Arylation of Thioamides : Highlighting a method for enantioselective functionalization of α-methylene C–H bonds in amines, including azetidines, this approach uses chiral phosphoric acids as ligands for coupling methylene C–H bonds with aryl boronic acids, showing great promise in drug discovery (Jain et al., 2016).

Synthetic Utility in Heterocyclic Chemistry

Novel Synthesis of Pyrrolidinones from Azetidines : Demonstrates the use of cobalt carbonyl catalyzed carbonylation for converting azetidines into pyrrolidinones, offering a new perspective on the ring-expansion-carbonylation for synthesizing seven-membered-ring tetrahydroazepinones (Roberto & Alper, 1989).

Stereoselective Synthesis from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes : This study presents a base-induced cyclization method leading to stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, further oxidized to azetidine-2-carboxylic acids, underscoring the synthetic versatility of azetidines (Medjahdi et al., 2009).

Properties

IUPAC Name

2-(azetidine-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-6-19-12(2)9-14(13(19)3)10-15(11-17)16(20)18-7-5-8-18/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUKBXJGQYFYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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